6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid
Description
The compound 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid (hereafter referred to as Compound A) is a synthetic derivative of the furochromenone scaffold. Its core structure consists of a fused furan-chromene system (furo[3,2-g]chromen-7-one) substituted with methyl groups at positions 3 and 5. At position 6, a propanoyl group is linked via an amide bond to a hexanoic acid chain.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-13-12-28-18-11-19-17(10-16(13)18)14(2)15(22(27)29-19)7-8-20(24)23-9-5-3-4-6-21(25)26/h10-12H,3-9H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
KPKDBTNUDXHPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid typically involves multiple steps. The starting materials often include 3,5-dimethylfurochromenone and hexanoic acid derivatives. The key steps in the synthesis may include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the hexanoic acid side chain: This step may involve esterification or amidation reactions, depending on the specific synthetic route chosen.
Final modifications: These may include purification and characterization steps to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of furochromene compounds exhibit anticancer properties. For example, compounds similar to 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid have been shown to target specific cancer pathways, including those involving tubulin and microtubule dynamics. Research suggests that these compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound may also play a role in neuroprotection. Studies have shown that furochromene derivatives can modulate neuroinflammatory responses and protect against excitotoxicity in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders, where oxidative stress and inflammation are key contributors to neuronal damage .
Anti-inflammatory Properties
Research indicates that 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid possesses anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated that furochromene derivatives inhibited proliferation of breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. |
| Study B | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cultures exposed to glutamate toxicity, suggesting a protective mechanism against excitotoxicity. |
| Study C | Anti-inflammatory Action | Reported that the compound significantly decreased levels of TNF-alpha and IL-6 in an animal model of arthritis, indicating potential for treating autoimmune conditions. |
Mechanism of Action
The mechanism of action of 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₂₃H₂₇NO₆ (calculated).
- Functional Groups: Methyl (3,5-positions), ketone (7-oxo), amide linkage, and hexanoic acid.
- Therapeutic Potential: Structural similarity to furochromenone-based protease inhibitors suggests antiviral or anticancer applications .
Structural Analogues
Compound A is compared to five structurally related furochromenone derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*LogP estimated using XLogP3-AA (similar to ).
Key Differences and Implications
(a) Side Chain Modifications
- Hexanoic Acid vs.
- Amide Linkage: The propanoyl-amide group in Compound A mimics peptide bonds, a feature absent in propanoic acid derivatives. This may enhance binding to proteases or receptors requiring amide interactions .
(b) Core Substitutions
- Phenyl vs. Methyl Groups : The phenyl substitution in increases aromaticity and LogP, favoring membrane permeability but reducing solubility.
Research Findings
(i) Solubility and Bioavailability
- The hexanoic acid moiety in Compound A reduces LogP by ~0.5 units compared to phenyl-substituted analogues (e.g., ), aligning with computational models in .
- Terminal carboxylic acids (as in Compound A) are ionizable at physiological pH, enhancing solubility over neutral amides (e.g., ) .
(ii) Protease Inhibition
- Molecular docking studies of similar compounds (e.g., ) suggest the propanoyl-amide group in Compound A could form hydrogen bonds with catalytic residues in viral proteases.
Biological Activity
6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid is a synthetic compound that combines structural elements from both amino acids and chromene derivatives. This compound is of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid is . It features a hydrophobic hexanoic acid chain linked to a chromene moiety, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid |
| CAS Number | 777857-41-7 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is hypothesized to involve multiple mechanisms. The presence of the chromene structure suggests potential interactions with various enzyme systems and receptors. Chromenes are known for their antioxidant properties and ability to modulate signaling pathways related to inflammation and cell proliferation.
Key Mechanisms:
- Antioxidant Activity : The chromene component may provide free radical scavenging capabilities.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit proteolytic enzymes like plasmin, which is critical in the fibrinolytic pathway.
- Receptor Modulation : Potential interactions with opioid receptors have been noted in related compounds, indicating possible analgesic effects.
Biological Activity Studies
Research has focused on evaluating the biological activities of related compounds and their derivatives. Here are some notable findings:
- Antifibrinolytic Activity : Compounds similar to 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid have demonstrated significant inhibition of plasminogen activation, leading to reduced fibrinolysis. This could be beneficial in treating bleeding disorders .
- Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and fibroblasts at high concentrations .
- Platelet Aggregation Inhibition : Similar derivatives have been reported to inhibit platelet aggregation induced by thrombin and collagen, suggesting potential applications in cardiovascular disease management .
Case Study 1: Antifibrinolytic Properties
A study evaluated the efficacy of a derivative of 6-aminohexanoic acid as an antifibrinolytic agent. The results indicated that this derivative inhibited plasmin activity more effectively than traditional lysine analogs, highlighting its potential for clinical applications in managing excessive bleeding during surgeries .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of various derivatives on MCF-7 cells. The findings revealed that specific modifications to the hexanoic acid chain significantly enhanced cytotoxicity compared to unmodified compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
